Cas no 38792-92-6 (4-Hexylcyclohexanecarboxylic acid)

4-Hexylcyclohexanecarboxylic acid is a cycloaliphatic carboxylic acid featuring a hexyl substituent on the cyclohexane ring. This structure imparts unique solubility and reactivity properties, making it useful in organic synthesis and specialty chemical applications. The cyclohexane backbone provides stability, while the carboxylic acid group allows for further functionalization, such as esterification or amidation. Its hydrophobic hexyl chain enhances compatibility with nonpolar matrices, making it suitable for use in polymer modifiers, lubricant additives, or surface-active agents. The compound’s balanced lipophilicity and reactivity make it a versatile intermediate in fine chemical and material science research. Proper handling and storage are recommended due to its acidic nature.
4-Hexylcyclohexanecarboxylic acid structure
38792-92-6 structure
Product Name:4-Hexylcyclohexanecarboxylic acid
CAS No:38792-92-6
MF:C13H24O2
MW:212.328464508057
CID:923945
PubChem ID:98831
Update Time:2025-10-15

4-Hexylcyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-hexylcyclohexane-1-carboxylic acid
    • 4-n-hexylcyclohexanecarboxylic acid
    • AC1LB23K
    • AG-K-70889
    • AGN-PC-00FRX8
    • CTK0C4225
    • Oxirane, 2-methyl-3-(1-methylethyl)-
    • Pentane, 2,3-epoxy-4-methyl-
    • trans-2,3-epoxy-4-methylpentane
    • trans-2-isopropyl-3-methyl-oxirane
    • trans-4-methylpent-2-ene oxide
    • trans-4-n-Hexylcyclohexan-1-carbonsaeure
    • 4-Hexylcyclohexanecarboxylic acid
    • 38289-30-4
    • trans-4-n-hexylcyclohexanecarboxylic acid
    • TRANS-4-HEXYLCYCLOHEXANECARBOXYLIC ACID
    • 4-hexylcyclohexane-1-carboxylicacid
    • NSC169082
    • TRANS-4-HEXYL CYCLOHEXANE CARBOXYLIC ACID
    • POEBGIQSFIJHAX-TXEJJXNPSA-N
    • AKOS000511674
    • cis-4-n-hexylcyclohexanecarboxylic acid
    • AKOS015918036
    • Cyclohexanecarboxylic acid, 4-hexyl-, trans-
    • Cyclohexanecarboxylic acid, 4-hexyl-
    • SCHEMBL2441406
    • NSC 169082
    • SCHEMBL10393434
    • 4-n-Hexylcyclohexane carboxylic acid
    • 12N-229
    • CS-0327481
    • SCHEMBL2818108
    • 38792-92-6
    • 4-Hexylcyclohexanecarboxylic acid #
    • NSC-169082
    • DTXSID70192062
    • DTXSID901279875
    • Inchi: 1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
    • InChI Key: POEBGIQSFIJHAX-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(CCCCCC)CC1)=O

Computed Properties

  • Exact Mass: 212.17772
  • Monoisotopic Mass: 212.177630004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
  • LogP: 3.84780

4-Hexylcyclohexanecarboxylic acid Pricemore >>

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Additional information on 4-Hexylcyclohexanecarboxylic acid

Introduction to 4-Hexylcyclohexanecarboxylic acid (CAS No. 38792-92-6)

4-Hexylcyclohexanecarboxylic acid, identified by the Chemical Abstracts Service (CAS) number 38792-92-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexane ring substituted with a hexyl group and terminated with a carboxylic acid functional group, has garnered attention due to its unique structural and chemical properties. The presence of both the cyclohexane moiety and the hexyl chain imparts distinct physicochemical characteristics, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications, particularly in medicinal chemistry.

The synthesis of 4-Hexylcyclohexanecarboxylic acid typically involves multi-step organic transformations, often starting from commercially available precursors such as cyclohexanone or cyclohexanol. The introduction of the hexyl group can be achieved through various methods, including Grignard reactions or alkylation processes, while the carboxylation step can be performed using reagents like potassium carbonate or lithium hydroxide in the presence of carbon dioxide. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications.

One of the most compelling aspects of 4-Hexylcyclohexanecarboxylic acid is its potential role as a building block in drug discovery. The cyclohexane ring is a common motif in many biologically active molecules, providing a scaffold that can be modified to enhance pharmacological properties. Additionally, the carboxylic acid group offers opportunities for further functionalization, allowing chemists to attach various pharmacophores or linkers. This flexibility makes 4-Hexylcyclohexanecarboxylic acid an attractive candidate for designing novel therapeutic agents.

Recent research has highlighted the utility of 4-Hexylcyclohexanecarboxylic acid in the development of bioactive compounds. For instance, studies have demonstrated its incorporation into derivatives that exhibit anti-inflammatory, analgesic, and even neuroprotective effects. The hexyl chain contributes to lipophilicity, which can influence membrane permeability and bioavailability, while the cyclohexane ring provides steric hindrance that may modulate binding interactions with biological targets. These findings underscore the importance of 4-Hexylcyclohexanecarboxylic acid as a versatile intermediate in medicinal chemistry.

The physicochemical properties of 4-Hexylcyclohexanecarboxylic acid, such as its solubility profile and melting point, also play a crucial role in its applications. The compound typically exhibits moderate solubility in organic solvents like ethanol and dichloromethane but limited solubility in water. This characteristic can be leveraged in formulation development for oral or topical administration. Furthermore, its stability under various conditions makes it suitable for long-term storage and transportation, ensuring consistency in pharmaceutical manufacturing processes.

In industrial settings, 4-Hexylcyclohexanecarboxylic acid is often utilized in large-scale synthesis where efficiency and cost-effectiveness are paramount. Advances in catalytic processes have enabled more sustainable production methods, reducing waste and energy consumption. These innovations align with global efforts to promote green chemistry principles and minimize environmental impact. As demand for high-quality intermediates grows, the role of compounds like 4-Hexylcyclohexanecarboxylic acid will likely expand across multiple industries.

The future prospects of 4-Hexylcyclohexanecarboxylic acid are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are driving innovation in drug discovery pipelines, where intermediates like this one play a pivotal role. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the identification of novel derivatives with enhanced biological activity. This interdisciplinary approach ensures that 4-Hexylcyclohexanecarboxylic acid remains at the forefront of chemical research.

In conclusion,4-Hexylcyclohexanecarboxylic acid (CAS No. 38792-92-6) is a multifaceted compound with significant potential in pharmaceutical development and synthetic chemistry. Its unique structural features offer opportunities for designing innovative therapeutic agents while meeting stringent quality standards. As research continues to uncover new applications and optimize production methods,4-Hexylcyclohexanecarboxylic acid will undoubtedly remain an important component in the chemical industry's toolkit.

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